molecular formula C9H8N2O5 B14805540 5-Cyclopropoxy-4-nitropicolinic acid

5-Cyclopropoxy-4-nitropicolinic acid

Cat. No.: B14805540
M. Wt: 224.17 g/mol
InChI Key: CJMGJWXJZMPKTH-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-nitropicolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a cyclopropoxy group and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-nitropicolinic acid typically involves the nitration of picolinic acid derivatives followed by the introduction of the cyclopropoxy group. One common method involves the nitration of 4-picolinic acid using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitropicolinic acid. This intermediate is then reacted with cyclopropanol in the presence of a suitable catalyst to introduce the cyclopropoxy group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-nitropicolinic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 5-Cyclopropoxy-4-aminopicolinic acid.

    Reduction: The major product is 5-Cyclopropoxy-4-aminopicolinic acid.

    Substitution: The major products depend on the nucleophile used; for example, using an amine would yield 5-Cyclopropoxy-4-aminopicolinic acid derivatives.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-nitropicolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Nitropicolinic acid: Lacks the cyclopropoxy group but shares the nitro group and pyridine ring structure.

    4-Nitropicolinic acid: Similar structure but with the nitro group in a different position.

    5-Cyclopropoxy-2-nitropyridine: Similar structure but with the nitro group in a different position.

Uniqueness

5-Cyclopropoxy-4-nitropicolinic acid is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

5-cyclopropyloxy-4-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O5/c12-9(13)6-3-7(11(14)15)8(4-10-6)16-5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI Key

CJMGJWXJZMPKTH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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